molecular formula C7H15NO B7967669 3-aminocycloheptan-1-ol

3-aminocycloheptan-1-ol

Cat. No.: B7967669
M. Wt: 129.20 g/mol
InChI Key: GXQWZLUWOXOEHQ-UHFFFAOYSA-N
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Description

3-Aminocycloheptan-1-ol is an organic compound characterized by a seven-membered cycloalkane ring with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminocycloheptan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-nitrocycloheptanone, which can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The resulting 3-aminocycloheptanone is then subjected to reduction using sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Aminocycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Ketocycloheptan-1-ol or 3-aldehydecycloheptan-1-ol.

    Reduction: 3-Aminocycloheptane.

    Substitution: 3-Halocycloheptan-1-ol or 3-estercycloheptan-1-ol.

Scientific Research Applications

3-Aminocycloheptan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminocycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and influence biological pathways.

Comparison with Similar Compounds

    Cycloheptanol: Lacks the amino group, making it less versatile in certain reactions.

    3-Aminocyclohexanol: Has a six-membered ring, which affects its chemical reactivity and biological interactions.

    3-Aminocyclooctanol: Contains an eight-membered ring, leading to different steric and electronic properties.

Uniqueness: 3-Aminocycloheptan-1-ol’s seven-membered ring provides a balance between ring strain and flexibility, making it unique compared to its six- and eight-membered counterparts. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

3-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQWZLUWOXOEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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